![molecular formula C13H19N3O3 B2491376 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide CAS No. 954046-96-9](/img/structure/B2491376.png)
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide" often involves multi-step organic reactions, including cyclization, Claisen Schmidt condensation, and Mannich’s reaction, starting from basic furan derivatives. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds has been documented, demonstrating the complex synthetic routes employed to achieve structurally related compounds (J. Kumar et al., 2017).
Applications De Recherche Scientifique
Neuroinflammation Imaging
- PET Imaging of Microglia : 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide is used in PET radiotracers specific for CSF1R, a microglia-specific marker, facilitating noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammation-related disorders such as Alzheimer's disease and Parkinson’s disease (Horti et al., 2019).
Analytical and Spectral Study
- Furan Ring Containing Organic Ligands : Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a related compound, reveal its potential in synthesizing ligands with antimicrobial properties against various human pathogenic bacteria (Patel, 2020).
Urotensin-II Receptor Antagonism
- Synthesis and Evaluation as Potential Antagonists : 5-aryl-furan-2-carboxamide derivatives, similar in structure to the given compound, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists, indicating therapeutic potential in relevant medical conditions (Lim et al., 2019).
Neurodegenerative Diseases Research
- 18F-Labeled Ligand for PET Imaging : Development of radioligands like 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of CSF1R, an emerging target for neuroinflammation imaging, is crucial in neurodegenerative diseases research (Lee et al., 2022).
Soluble Epoxide Hydrolase Inhibition
- Discovery of Piperidine-4-carboxamide Inhibitors : Research into 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, which include compounds structurally similar to the specified chemical, focuses on their role as inhibitors of soluble epoxide hydrolase, potentially beneficial in various disease models (Thalji et al., 2013).
Antidepressant and Antianxiety Evaluation
- Synthesis and Pharmacological Evaluation : Compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been evaluated for antidepressant and antianxiety activities, indicating potential application in mental health treatments (Kumar et al., 2017).
Synthesis and Antagonist Activity
- 5-HT2 Antagonist Activity : The synthesis of compounds with furan and piperidine components, focusing on their activity as 5-HT2 antagonists, suggests potential applications in treating conditions related to serotonin dysregulation (Watanabe et al., 1993).
CCR5 Antagonism in HIV-1
- Discovery of Piperidine-4-carboxamide CCR5 Antagonist : Compounds structurally related to the given chemical have been identified as potent CCR5 antagonists, offering a promising avenue in HIV-1 treatment research (Imamura et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-13(18)10-3-5-16(6-4-10)9-12(17)15-8-11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJKBDCLMVSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)
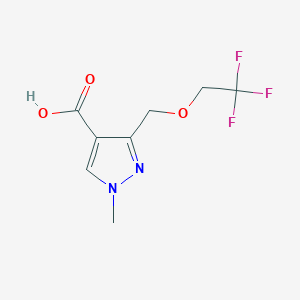
![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)
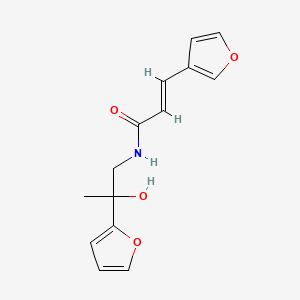
![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)

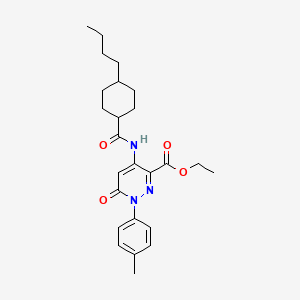

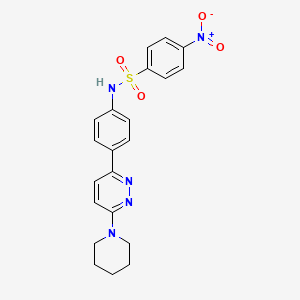
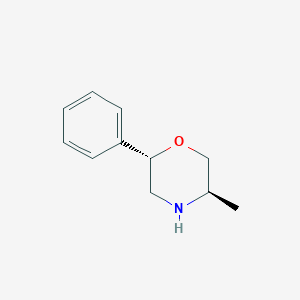

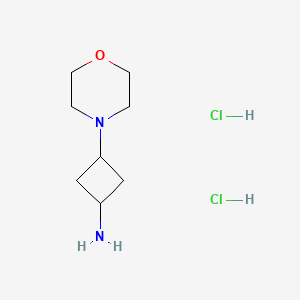
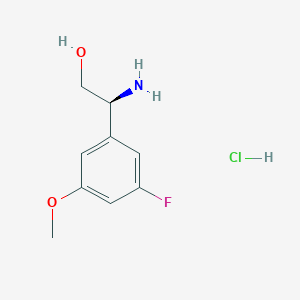
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)